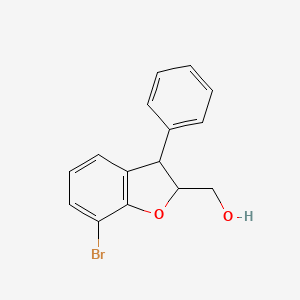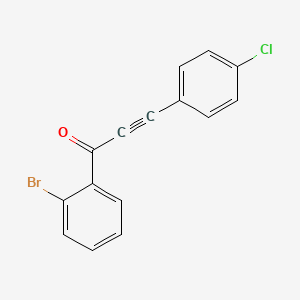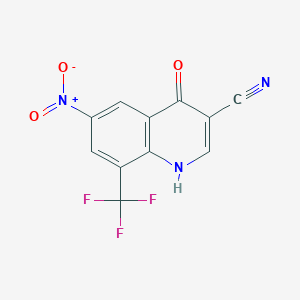![molecular formula C12H14BrN3O B15172481 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with morpholine in the presence of a suitable base, such as potassium carbonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an FGFR inhibitor, which is relevant in cancer therapy.
Biological Research: The compound is used to investigate the role of FGFR signaling in various biological processes.
Chemical Biology: It serves as a tool compound to study the effects of FGFR inhibition on cellular functions.
Pharmaceutical Development: The compound is explored as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a key role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to tumor growth and progression . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and morpholinylmethyl groups.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound lacking the morpholinylmethyl group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated derivative with the bromine atom at a different position.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group. This combination enhances its biological activity and specificity as an FGFR inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C12H14BrN3O/c13-11-9-2-1-3-14-12(9)15-10(11)8-16-4-6-17-7-5-16/h1-3H,4-8H2,(H,14,15) |
InChI Key |
DAZZIOSVPYYEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(N2)N=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)


![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
